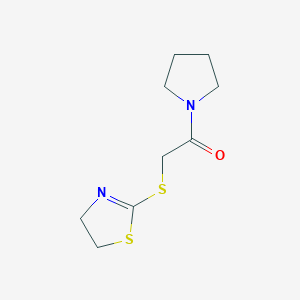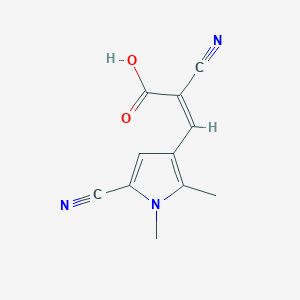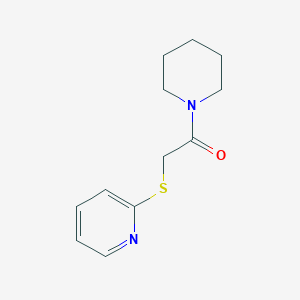
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as PPS and has a unique molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of PPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. PPS has been shown to inhibit the activity of the enzyme p38 MAPK, which is involved in the regulation of cell growth and differentiation. Additionally, PPS has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
PPS has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, PPS has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. Additionally, PPS has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPS in lab experiments include its high potency and selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. However, the limitations of using PPS in lab experiments include its low solubility in water, which can make it difficult to dissolve and administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of PPS, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacological properties for clinical use. Additionally, further research is needed to explore the potential applications of PPS in other scientific fields, such as materials science and nanotechnology.
In conclusion, 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique molecular structure and pharmacological properties make it a promising candidate for drug development, particularly in the field of cancer therapy. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone involves a multi-step process that starts with the reaction of 2-bromopyridine with piperidine in the presence of a base. The resulting intermediate is then treated with thioacetic acid, followed by oxidation with hydrogen peroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
PPS has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, PPS has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PPS has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the development of drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(14-8-4-1-5-9-14)10-16-11-6-2-3-7-13-11/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQMMLMJWLGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)


![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
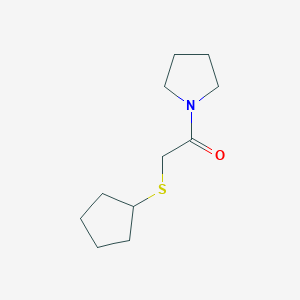
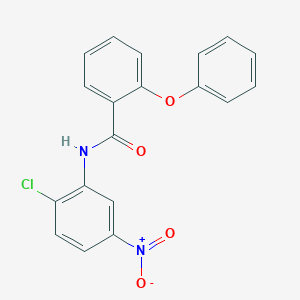
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
